molecular formula C20H17F2N5O2 B2709382 N-(2,4-difluorophenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide CAS No. 1358637-26-9

N-(2,4-difluorophenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide

Cat. No.: B2709382
CAS No.: 1358637-26-9
M. Wt: 397.386
InChI Key: WMWCJWBYHMTKCG-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide is a synthetic organic compound that belongs to the class of triazoloquinoxaline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide typically involves the following steps:

    Formation of the Triazoloquinoxaline Core: This step involves the cyclization of appropriate precursors to form the triazoloquinoxaline core. Common reagents include hydrazine derivatives and quinoxaline intermediates.

    Introduction of the Isopropyl Group: The isopropyl group is introduced through alkylation reactions using isopropyl halides under basic conditions.

    Attachment of the Difluorophenyl Group: The difluorophenyl group is introduced via nucleophilic substitution reactions using 2,4-difluorobenzene derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the difluorophenyl and triazoloquinoxaline moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halides, amines, and organometallic compounds are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide involves interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound could interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-difluorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
  • N-(2,4-difluorophenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

Uniqueness

N-(2,4-difluorophenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs.

Biological Activity

N-(2,4-difluorophenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide is a synthetic compound that integrates a 1,2,4-triazole moiety with a quinoxaline structure. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The unique structural features of this compound suggest diverse mechanisms of action that could be leveraged for therapeutic applications.

Structural Characteristics

The compound features:

  • Aromatic Fluorine Substitution : The presence of difluorophenyl enhances lipophilicity and may influence receptor binding.
  • Triazole and Quinoxaline Linkage : This hybrid structure is known for various biological activities including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.125 μg/mL
Escherichia coli0.25 μg/mL
Pseudomonas aeruginosa0.5 μg/mL

These MIC values suggest that the compound may be more potent than traditional antibiotics like vancomycin and ciprofloxacin .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Studies show that it can induce apoptosis in cancer cells through the following mechanisms:

  • Inhibition of Cell Proliferation : The compound demonstrated an IC50 value of approximately 4.36 μM against HCT116 colon cancer cells.
  • Induction of Apoptosis : Flow cytometry analysis revealed increased annexin V positive cells indicative of early apoptosis.
  • Cell Cycle Arrest : The compound caused G0/G1 phase arrest in treated cancer cells.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The triazole ring may inhibit enzymes crucial for bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Modulation : Potential interactions with receptors involved in inflammation and cancer progression have been suggested .

Case Studies

Several studies have highlighted the efficacy of similar compounds derived from the triazole scaffold:

  • Antimicrobial Study : A series of triazole derivatives were tested against MRSA strains and showed MIC values significantly lower than conventional antibiotics .
  • Anticancer Study : Research involving triazole-thione hybrids showed promising results in inhibiting tumor growth in xenograft models .

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N5O2/c1-11(2)18-24-25-19-20(29)26(15-5-3-4-6-16(15)27(18)19)10-17(28)23-14-8-7-12(21)9-13(14)22/h3-9,11H,10H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMWCJWBYHMTKCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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